molecular formula C9H20N2 B1450531 (1,3,3-Trimethylpiperidin-2-yl)methanamine CAS No. 1803605-56-2

(1,3,3-Trimethylpiperidin-2-yl)methanamine

Cat. No.: B1450531
CAS No.: 1803605-56-2
M. Wt: 156.27 g/mol
InChI Key: CMLZJSPUAZRKMK-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylpiperidin-2-yl)methanamine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methanamine group attached to the 2-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylpiperidin-2-yl)methanamine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-piperidone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: LiAlH4 or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry: (1,3,3-Trimethylpiperidin-2-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a building block for designing bioactive molecules.

Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring amine functionalities.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the methanamine group.

    N-Methylpiperidine: Similar structure but with a methyl group instead of the methanamine.

    2-Methylpiperidine: A methyl group at the 2-position instead of the methanamine.

Uniqueness: (1,3,3-Trimethylpiperidin-2-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile intermediate in synthetic chemistry and valuable for developing new compounds with specific biological activities.

Properties

IUPAC Name

(1,3,3-trimethylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)5-4-6-11(3)8(9)7-10/h8H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLZJSPUAZRKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3,3-Trimethylpiperidin-2-yl)methanamine
Reactant of Route 2
(1,3,3-Trimethylpiperidin-2-yl)methanamine
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(1,3,3-Trimethylpiperidin-2-yl)methanamine
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(1,3,3-Trimethylpiperidin-2-yl)methanamine
Reactant of Route 5
(1,3,3-Trimethylpiperidin-2-yl)methanamine
Reactant of Route 6
(1,3,3-Trimethylpiperidin-2-yl)methanamine

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